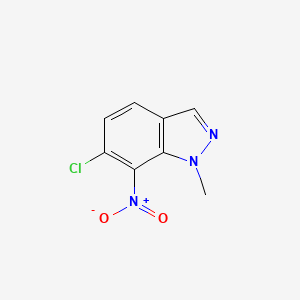

6-Chloro-1-methyl-7-nitro-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6ClN3O2 |

|---|---|

Molecular Weight |

211.60 g/mol |

IUPAC Name |

6-chloro-1-methyl-7-nitroindazole |

InChI |

InChI=1S/C8H6ClN3O2/c1-11-7-5(4-10-11)2-3-6(9)8(7)12(13)14/h2-4H,1H3 |

InChI Key |

MDZDNLCDVWXJBC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC(=C2[N+](=O)[O-])Cl)C=N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Chloro 1 Methyl 7 Nitro 1h Indazole and Cognate Structures

Strategic Approaches to Indazole Ring Construction and Functionalization

The initial formation of the indazole skeleton, adorned with key substituents like nitro and halogen groups, is paramount. This is followed by strategic N-functionalization to install the N1-methyl group, a common feature in many biologically active indazole derivatives.

The creation of the core indazole structure, substituted with nitro and halogen groups, serves as the foundational step for synthesizing the target compound. These precursors are typically assembled through cyclization reactions starting from appropriately substituted aniline (B41778) or o-toluidine (B26562) derivatives.

One established method involves the cyclization of N-nitroso-o-toluidides. For instance, substituted 2-methylacetanilides can undergo nitrosation using an alkali metal nitrite (B80452), like sodium nitrite, in an acidic medium such as acetic acid. nih.gov This process initiates an intramolecular cyclization to form the indazole ring. nih.gov By starting with a precursor like 2-methyl-3-nitro-4-chloroacetanilide, this strategy can yield a corresponding chloro-nitro-indazole. The general route for preparing substituted indazoles from 2-methylacetanilides involves heating the starting material with sodium nitrite in the presence of an alkanoic acid and a dehydrating agent at temperatures between 70°C and 100°C. nih.gov

Another powerful approach is the diazotization of substituted anilines followed by ring closure. researchgate.net For example, the synthesis of 6-nitroindazole (B21905) can be achieved starting from 2-methyl-5-nitroaniline. nih.gov Similarly, 7-nitroindazole (B13768) can be prepared from 2-methyl-6-nitroaniline. nih.gov These reactions highlight the dependency of the final substitution pattern on the arrangement of groups on the starting aniline.

Table 1: Selected Methods for Nitro- and Halogenated Indazole Precursor Synthesis

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Methyl-5-nitroaniline | NaNO₂, Acetic Anhydride, Acetic Acid | 6-Nitroindazole | 96.1% | nih.gov |

| 2-Methyl-6-nitroaniline | NaNO₂, Acetic Anhydride, Acetic Acid | 7-Nitroindazole | 61.8% | nih.gov |

| 2-Methyl-4,6-dichloroacetanilide | NaNO₂, Acetic Anhydride, Acetic Acid, 90-95°C | 5,7-Dichloroindazole | 78.7% | nih.gov |

Once the substituted indazole precursor, such as 6-chloro-7-nitro-1H-indazole, is obtained, the next critical step is the introduction of a methyl group onto one of the ring nitrogen atoms. The N-alkylation of indazoles can yield a mixture of N1 and N2 isomers, making regioselectivity a significant challenge. nih.gov The outcome is often dictated by the reaction conditions, including the choice of base, solvent, and alkylating agent. acs.orgresearchgate.net

Generally, N1-alkylated products are the thermodynamically more stable isomers, while N2-alkylated products are favored under kinetic control. nih.govacs.org Research has shown that for indazoles bearing electron-withdrawing groups, the use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (B95107) (THF) can favor N1-alkylation. researchgate.net This is attributed to a chelation mechanism involving the sodium cation. researchgate.net

A procedure for the synthesis of a closely related compound, 3-chloro-1-methyl-5-nitro-1H-indazole, involves dissolving the 3-chloro-5-nitro-1H-indazole precursor in acetonitrile, adding potassium carbonate as a base, and then adding methyl iodide as the alkylating agent. nih.gov A similar strategy has been successfully applied to synthesize 3-chloro-1-ethyl-6-nitro-1H-indazole, where 6-nitro-1H-indazole was reacted with bromoethane (B45996) in THF with potassium carbonate and a catalytic amount of tetra-n-butylammonium iodide, yielding the N1-ethylated product. researchgate.net These examples demonstrate a reliable pathway for the N1-alkylation required to form 6-Chloro-1-methyl-7-nitro-1H-indazole.

Table 2: Influence of Reagents on Regioselectivity of Indazole Methylation

| Indazole Substrate | Methylating Agent | Base/Solvent | N1:N2 Ratio | Reference |

|---|---|---|---|---|

| 6-Nitro-1H-indazole | Dimethyl sulfate | KOH | ~1:1 | researchgate.net |

| 6-Nitro-1H-indazole | Trimethyloxonium tetrafluoroborate | Ethyl Acetate (B1210297) | N2 exclusive | researchgate.net |

| 5-Bromo-1H-indazole-3-carboxylate | Iodomethane | Cs₂CO₃ / DMF | 98:2 | researchgate.net |

| 5-Bromo-1H-indazole-3-carboxylate | Iodomethane | K₂CO₃ / DMF | 11:89 | researchgate.net |

Targeted Functionalization at Specific Ring Positions (C3, C6, C7)

Beyond the synthesis of the core structure, advanced methodologies allow for the precise installation of additional functional groups on the carbon framework of the indazole ring. These transformations are key to building molecular complexity and fine-tuning the properties of the final compound.

Direct C-H bond activation has emerged as a powerful, atom-economical strategy for functionalizing heterocyclic cores. For indazoles, palladium-catalyzed reactions have been developed to selectively introduce new carbon-carbon bonds at specific positions.

Research has demonstrated the selective C3-monoalkenylation of 1H-indazoles using a Pd(OAc)₂ catalyst with an silver carbonate oxidant. acs.org More significantly, an original oxidative C7-alkenylation of 3-substituted 1H-indazoles was also achieved under similar palladium-catalyzed conditions. acs.org

Furthermore, direct C7-arylation of indazoles has been accomplished using iodoaryls with a Pd(OAc)₂ catalyst, a 1,10-phenanthroline (B135089) ligand, and potassium carbonate as the base. nih.gov This method is particularly effective for 1H-indazoles that contain an electron-withdrawing group on the benzene (B151609) ring. nih.gov In a striking example of tunable regioselectivity, the C-H arylation of 1-methyl-4-nitro-1H-indazole can be switched between the C3 and C7 positions by altering the reaction conditions. researchgate.netresearchgate.net Using a bidentate ligand in DMA solvent directs the arylation to the C7 position, whereas a phosphine (B1218219) ligand in water favors functionalization at the C3 position. researchgate.netresearchgate.net These methodologies provide a sophisticated toolbox for the late-stage modification of the indazole scaffold.

Nucleophilic aromatic substitution (SNAr) offers a classic and effective method for modifying the indazole ring, particularly when it is activated by electron-withdrawing substituents. acsgcipr.org The presence of a nitro group ortho or para to a halogen leaving group strongly facilitates this reaction by stabilizing the intermediate Meisenheimer complex. libretexts.orgnih.gov

In the context of this compound, the chlorine atom at C6 is positioned ortho to the nitro group at C7. This arrangement makes the C6 position highly susceptible to attack by nucleophiles. Various nucleophiles, such as amines, alkoxides, or thiolates, can displace the chloride ion to introduce new functional groups at this position. The reaction typically proceeds by treating the chloro-nitro-indazole with a nucleophile, often in the presence of a base in a polar aprotic solvent like DMF or DMSO. researchgate.netmdpi.com While SNAr can also be used to construct the indazole ring itself, acs.org its application in modifying the pre-formed, activated ring system is a cornerstone of synthetic strategy. For example, studies on 4-RSO₂-6-nitro-1-phenyl-1H-indazoles have shown that nucleophiles can displace the sulfonyl group at the C4 position, demonstrating the viability of SNAr on the indazole benzene ring. researchgate.net

The indazole nucleus can serve as a building block for constructing more complex, fused heterocyclic systems through cycloaddition and annulation reactions. These methods expand the structural diversity of indazole-based compounds.

A notable example is the use of 3-chloro-6-nitro-1H-indazole derivatives in 1,3-dipolar cycloaddition reactions. nih.gov By first converting the N1-H of the indazole into an N1-allyl or N1-propargyl group, the molecule becomes a dipolarophile. Subsequent reaction with a dipole, such as an azide (B81097), can lead to the formation of a new heterocyclic ring, like a triazole, fused or linked to the indazole core. researchgate.netnih.gov These reactions can be highly regioselective, with copper-catalyzed "click chemistry" conditions often favoring the formation of 1,4-disubstituted triazoles. researchgate.net Similarly, reaction with nitrile oxides can generate isoxazole-functionalized indazoles. researchgate.netnih.gov This approach effectively uses the indazole as a scaffold to build elaborate polycyclic structures.

Catalytic Methodologies (e.g., Transition Metal Catalysis, Organocatalysis)

Catalysis provides powerful tools for the construction of the indazole nucleus, offering high efficiency and selectivity. researchgate.net Both transition metal catalysis and organocatalysis have been successfully applied to furnish a diverse array of indazole derivatives.

Transition Metal Catalysis

Transition metals are extensively used to catalyze the formation of the indazole ring system through various mechanistic pathways, including C-H activation, cross-coupling reactions, and multicomponent reactions. researchgate.net

Copper (Cu) Catalysis: Copper catalysts are versatile and widely employed in indazole synthesis. One notable application is in one-pot, three-component reactions. For instance, copper(I) oxide nanoparticles (Cu₂O-NP) effectively catalyze the synthesis of 2H-indazole derivatives from 2-bromobenzaldehydes, primary amines, and sodium azide under ligand-free conditions. organic-chemistry.org This method is significant for its operational simplicity and use of a green solvent, polyethylene (B3416737) glycol (PEG 300). organic-chemistry.org Furthermore, the well-established Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has been utilized to regiospecifically synthesize complex cognate structures, such as 1,2,3-triazolylmethyl-6-nitro-1H-indazole derivatives, with high yields (82-90%). nih.gov In other work, Cu(OAc)₂·H₂O has been used as a catalyst for the cyclization of o-haloaryl N-sulfonylhydrazones to yield 1H-indazoles. nih.gov A method involving a copper(II) acetate catalyzed reaction of 2-formylboronic acids with diazadicaboxylates has also been developed for indazole synthesis. rsc.org

Palladium (Pd) Catalysis: Palladium catalysis is a mainstay for forming C-N and C-C bonds essential for the indazole scaffold. nih.gov A general two-step synthesis of 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection/cyclization sequence. organic-chemistry.org Palladium catalysts, often in conjunction with phosphine ligands, also facilitate the synthesis of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.org

Other Transition Metals (Rh, Co): Other transition metals have also proven effective. Cobalt(III) has been used in conjunction with a copper(II) co-catalyst for the synthesis of 1H-indazoles via C-H activation. nih.gov

The following table summarizes key transition metal-catalyzed reactions for the synthesis of indazole derivatives.

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Cu₂O-NP | 2-Bromobenzaldehydes, primary amines, sodium azide | 2H-Indazoles | One-pot, three-component, ligand-free, green solvent (PEG-400) | organic-chemistry.orgnih.gov |

| Cu(I) | Propargylated 3-chloro-6-nitro-1H-indazole, organic azides | 1,2,3-Triazolyl-substituted 6-nitro-1H-indazoles | "Click Chemistry" (CuAAC), high regioselectivity and yield | nih.gov |

| Pd catalyst / Ligand | 2-Bromobenzonitriles, benzophenone hydrazone | 3-Aminoindazoles | General two-step procedure involving Pd-catalyzed arylation | organic-chemistry.org |

| Cu(OAc)₂·H₂O | o-Haloaryl N-sulfonylhydrazones | 1H-Indazoles | Thermo-induced isomerization followed by Cu-mediated cyclization | nih.gov |

Organocatalysis

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for synthesizing indazoles. These methods often proceed under mild conditions. A notable example is the one-pot, metal-free reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives, which provides indazoles in very good yields with broad functional group tolerance. organic-chemistry.org

Synthesis of Isotopically Labeled Analogs for Mechanistic Investigations

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying the metabolic fate of molecules. For a compound like this compound, isotopic labeling can involve the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

While specific literature on the isotopic labeling of this compound is not available, general strategies for labeling the indazole core have been reported. These methods can be adapted for the target molecule. For example, ¹⁵N-labeled indazoles have been synthesized to study their fundamental properties. researchgate.net

Indazole-1-¹⁵N has been prepared starting from 2-nitrotoluene-¹⁵N. researchgate.netiaea.org

Indazole-2-¹⁵N was synthesized from 2-methyl-4-nitroaniline (B30703) and sodium nitrite-¹⁵N, proceeding through a 5-nitroindazole-2-¹⁵N intermediate. researchgate.netiaea.org

For the target compound, these strategies could be conceptually applied:

¹⁵N-Labeling: Synthesis could start from a ¹⁵N-labeled nitroaniline precursor, which upon diazotization and cyclization would incorporate the label into the pyrazole (B372694) ring. For instance, using sodium nitrite-¹⁵N in a reaction with a suitable 2-methylaniline derivative could introduce the label at the N2 position. researchgate.netiaea.org

¹³C-Labeling: Incorporation of ¹³C could be achieved by using a starting material with a ¹³C-labeled carbon, such as a ¹³C-methyl group in a toluidine precursor.

Deuterium (²H) Labeling: Deuterium can be introduced at specific positions to study kinetic isotope effects or metabolic pathways. For the N-methyl group, a deuterated methylating agent (e.g., CD₃I) could be used in the final N-alkylation step. A patent for a deuterated indazole derivative, (s)-2-(4-(piperidin-3-yl)phenyl)-2h-indazole-7-carboxamide, highlights the use of deuterium to improve metabolic stability. google.com

These labeling studies are crucial for understanding reaction intermediates, transition states, and the biochemical transformations of indazole-based compounds.

Innovations in Synthetic Efficiency and Green Chemistry Principles

Synthetic Efficiency

Improving synthetic efficiency involves reducing the number of reaction steps, minimizing waste, and designing scalable processes.

One-Pot Reactions: The development of one-pot, multicomponent reactions, such as the copper-catalyzed synthesis of 2H-indazoles, represents a significant advance in efficiency. organic-chemistry.orgnih.gov These procedures combine multiple transformations into a single operation, avoiding the need for isolation and purification of intermediates, which saves time, solvents, and resources. organic-chemistry.org

Scalability: A key challenge is translating a laboratory-scale synthesis into a large-scale manufacturing process. Research has focused on developing robust and selective methodologies suitable for scale-up. For example, a highly selective N1-alkylation of indazoles was successfully demonstrated on a 100-gram scale, showcasing its industrial applicability. samipubco.com

Green Chemistry Principles

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net

Benign Solvents: A major focus is replacing hazardous organic solvents with more environmentally friendly alternatives. The use of polyethylene glycol (PEG-400) organic-chemistry.orgnih.gov and ethanol (B145695) samipubco.com as solvents in indazole synthesis are examples of this principle in action.

Catalysis: The use of catalytic reagents is inherently greener than using stoichiometric amounts of reagents because catalysts are used in small quantities and can often be recycled and reused, minimizing waste. researchgate.netnih.gov The development of recyclable heterogeneous catalysts, like copper oxide nanoparticles on activated carbon, further enhances the sustainability of the process. nih.gov

Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. [3+2] cycloaddition reactions, which are used to construct the indazole ring, are often highly atom-economical. organic-chemistry.org

The following table highlights some green chemistry innovations applied to indazole synthesis.

| Innovation | Green Chemistry Principle | Example Application | Reference |

|---|---|---|---|

| Use of Green Solvents | Safer Solvents & Auxiliaries | Synthesis of 2H-indazoles in Polyethylene glycol (PEG-400) or ethanol. | organic-chemistry.orgnih.govsamipubco.com |

| Heterogeneous Catalysis | Catalysis / Design for Reuse | CuO nanoparticles on activated carbon (CuO@C) for 2H-indazole synthesis; catalyst is recyclable. | nih.gov |

| One-Pot Synthesis | Waste Prevention | Three-component synthesis of 2H-indazoles reduces intermediate workups and waste. | organic-chemistry.org |

| Grinding Protocol | Energy Efficiency / Reduced Solvent | Ammonium chloride catalyzed synthesis of 1H-indazoles by grinding, minimizing solvent use and reaction time. | samipubco.com |

Comprehensive Spectroscopic and Crystallographic Characterization of 6 Chloro 1 Methyl 7 Nitro 1h Indazole and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of complex organic molecules like 6-Chloro-1-methyl-7-nitro-1H-indazole. This technique provides detailed information about the chemical environment of magnetically active nuclei.

Multi-Dimensional NMR Techniques (e.g., ¹H, ¹³C, ¹⁵N NMR)

The structural characterization of substituted indazoles is heavily reliant on multinuclear NMR techniques, including ¹H, ¹³C, and ¹⁵N NMR. researchgate.net While specific spectral data for this compound is not extensively published, analysis of related nitro-indazole derivatives allows for the prediction of its spectral characteristics. nih.govacs.org

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group. The chemical shifts of the aromatic protons on the indazole ring are significantly influenced by the position and electronic nature of the substituents, namely the chloro and nitro groups. nih.gov The N-methyl group would typically appear as a singlet in the upfield region of the spectrum.

In the ¹³C NMR spectrum, the carbon atoms of the indazole ring will display resonances in the aromatic region. The positions of these signals are sensitive to the substitution pattern. The presence of the electron-withdrawing nitro group and the chloro atom will cause notable shifts in the adjacent carbon signals. researchgate.net The carbon of the N-methyl group will resonate at a characteristic upfield chemical shift.

¹⁵N NMR spectroscopy is particularly powerful for distinguishing between N-substituted indazole isomers. researchgate.netnih.gov The chemical shifts of the N1 and N2 atoms are markedly different, providing unambiguous evidence for the position of the methyl group. nih.gov For a 1-substituted indazole, the ¹⁵N chemical shifts provide a clear signature of the tautomeric form. researchgate.net

Table 1: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H (Aromatic) | 7.0 - 8.5 | Chemical shifts are dependent on the specific proton environment, influenced by adjacent chloro and nitro groups. |

| ¹H (N-CH₃) | 3.5 - 4.5 | Expected to be a singlet. |

| ¹³C (Aromatic) | 110 - 150 | The specific shifts are influenced by the electronic effects of the substituents. nih.gov |

| ¹³C (N-CH₃) | 30 - 40 | Typical range for an N-methyl group on a heterocyclic ring. |

| ¹⁵N (N1, N2) | Variable | Highly sensitive to the electronic environment and substitution pattern, crucial for isomeric assignment. nih.govnih.gov |

Application in Isomeric and Tautomeric Discrimination

NMR spectroscopy is an indispensable tool for differentiating between isomers and tautomers of indazole derivatives. The position of substituents on the indazole ring creates distinct isomers (e.g., 5-nitro vs. 6-nitro vs. 7-nitro), each with a unique NMR fingerprint. nih.govacs.org For instance, the coupling patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum allow for the unambiguous assignment of the substitution pattern on the benzene (B151609) portion of the indazole core.

Furthermore, for N-unsubstituted indazoles, two tautomeric forms (1H and 2H) can exist. Alkylation, such as the introduction of a methyl group, fixes the molecule into one of these forms. The determination of whether the methyl group is on the N1 or N2 position is readily achieved through NMR. The chemical shifts of the ring carbons, particularly C3 and C7a, are known to be significantly different between N1- and N2-substituted indazoles. nih.gov Multi-dimensional NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), can show correlations between the N-methyl protons and the ring carbons (C3 and C7a), definitively establishing the 1-methyl substitution.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a characteristic "molecular fingerprint" for this compound. These methods probe the vibrational modes of the molecule, which are sensitive to its structure, bonding, and functional groups.

The IR and Raman spectra are expected to exhibit characteristic bands for the functional groups present. The nitro group (NO₂) gives rise to strong and distinct stretching vibrations. Typically, asymmetric and symmetric stretching modes for the NO₂ group are observed in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. The C-Cl stretching vibration usually appears in the fingerprint region, below 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. researchgate.netnih.gov

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| N-CH₃ Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Strong in IR |

| NO₂ Symmetric Stretch | 1335 - 1385 | Strong in IR |

| C-N Stretch | 1250 - 1350 | IR, Raman |

| C-Cl Stretch | < 800 | IR, Raman |

These vibrational signatures are unique to the specific arrangement of atoms in the molecule, making vibrational spectroscopy a powerful tool for identification and quality control.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₈H₆ClN₃O₂), HRMS would provide an exact mass measurement.

The monoisotopic mass of this compound can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). This calculated value can then be compared to the experimentally determined mass from an HRMS instrument. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₆ClN₃O₂ |

| Nominal Mass | 211 u |

| Monoisotopic Mass (Calculated) | 211.01485 u |

| Predicted [M+H]⁺ | 212.02268 |

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise positions of all atoms can be determined, yielding detailed data on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not publicly available, extensive crystallographic studies on closely related analogs, such as 3-Chloro-1-ethyl-6-nitro-1H-indazole and 1-allyl-6-nitro-1H-indazole, offer significant insights into its expected solid-state conformation. iucr.orgnih.gov

Analysis of Molecular Conformation and Planarity

Based on the crystal structures of analogous compounds, the indazole ring system of this compound is expected to be essentially planar. iucr.orgnih.gov The fused five- and six-membered rings form a rigid, planar core. nih.gov

The substituents, however, may exhibit some deviation from this plane. The nitro group is often slightly twisted out of the plane of the aromatic ring. For example, in 3-Chloro-1-ethyl-6-nitro-1H-indazole, the dihedral angle between the indazole ring system and the nitro group is 2.8(3)°. iucr.org Similarly, in 1-Allyl-6-nitro-1H-indazole, this dihedral angle is 11.34(6)°. nih.gov The N-methyl group will be positioned on the N1 atom, and its C-N bond will lie within the plane of the heterocyclic ring. The crystal packing is likely to be influenced by weak intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking interactions between the planar indazole rings of adjacent molecules. iucr.org

Intermolecular Interactions and Crystal Packing Motifs

Interactions in 3-chloro-1-methyl-5-nitro-1H-indazole:

The crystal structure of the isomer 3-chloro-1-methyl-5-nitro-1H-indazole reveals a packing arrangement dominated by a notable halogen interaction rather than classical hydrogen bonds. nih.gov In this structure, two molecules form a centrosymmetric dimer through a close contact between the chlorine atom of one molecule and an oxygen atom of the nitro group of the other. nih.goviucr.org The distance of this Cl···O interaction is 3.066 (2) Å, which is significantly shorter than the sum of their van der Waals radii, indicating a strong, stabilizing interaction. iucr.org The indazole system itself is essentially planar. nih.goviucr.org This dimer formation appears to be the primary motif organizing the molecules in the crystal lattice.

Interactions in 3-Chloro-6-nitro-1H-indazole Derivatives:

Derivatives of 3-chloro-6-nitro-1H-indazole, where the N1 position is substituted with ethyl or allyl groups, exhibit a more diverse range of interactions.

In the case of 3-Chloro-1-ethyl-6-nitro-1H-indazole , the crystal packing is consolidated by a combination of weak C—H···O hydrogen bonds and π–π stacking. researchgate.net The C—H···O interactions link molecules into zigzag chains. researchgate.net Complementing this, π–π stacking interactions are observed between the fused ring systems of adjacent molecules, further stabilizing the crystal structure. researchgate.net The centroid-centroid distances for these stacking interactions have been quantified, as detailed in the table below. researchgate.net

For 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole , the crystal packing involves slipped π-stacking of the indazole units along with weak C—H···O and C—H···Cl hydrogen bonds. The presence of two independent molecules in the asymmetric unit, differing in the orientation of the allyl substituent, adds complexity to the packing.

These examples demonstrate that the substitution pattern on the indazole ring system, both on the aromatic core and the pyrazole (B372694) nitrogen, plays a crucial role in determining the dominant intermolecular forces and the resulting crystal packing motifs. While classical hydrogen bonds are absent in the 3-chloro-1-methyl-5-nitro isomer, they are present in derivatives of the 3-chloro-6-nitro isomer, which also feature prominent π–π stacking. nih.gov

Research Findings

The following tables summarize the key crystallographic and interaction data for the analyzed derivatives.

Table 1: Intermolecular Interaction Parameters in Indazole Derivatives

| Compound | Interaction Type | Description | Distance (Å) / Angle (°) | Reference |

|---|---|---|---|---|

| 3-chloro-1-methyl-5-nitro-1H-indazole | Halogen Interaction (Cl···O) | Forms a dimer via a symmetry centre | 3.066 (2) Å | nih.goviucr.org |

| 3-Chloro-1-ethyl-6-nitro-1H-indazole | π–π Stacking | Between pyrazole ring (Cg1) and benzene ring (Cg2) of an adjacent molecule | Cg1···Cg2 = 3.6809 (10) Å | researchgate.net |

| 3-Chloro-1-ethyl-6-nitro-1H-indazole | π–π Stacking | Between benzene rings (Cg2) of adjacent molecules | Cg2···Cg2 = 3.7393 (11) Å | researchgate.net |

| 3-Chloro-1-ethyl-6-nitro-1H-indazole | Hydrogen Bond (C—H···O) | Links molecules into zigzag chains | - | researchgate.net |

| 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole | Hydrogen Bond (C—H···O) | Contributes to crystal packing | - | |

| 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole | Hydrogen Bond (C—H···Cl) | Contributes to crystal packing | - | |

| 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole | π–π Stacking | Slipped stacking of indazole units | - |

Computational Chemistry and Theoretical Investigations into 6 Chloro 1 Methyl 7 Nitro 1h Indazole Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. epfl.chcecam.orgyoutube.comresearchgate.net It is extensively used to investigate a wide range of molecular systems, from small organic molecules to complex materials. researchgate.netnih.gov

A primary application of DFT is the calculation of a molecule's electronic structure. This involves determining the energies and shapes of molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). csus.eduwpmucdn.comula.vemuni.czlibretexts.org The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the molecule's reactivity and electronic transitions. nih.gov

For 6-Chloro-1-methyl-7-nitro-1H-indazole, DFT calculations would typically be performed to generate data for the following:

| Calculated Property | Significance |

| Total Energy | Indicates the overall stability of the molecule. |

| HOMO Energy | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and electronic excitability. |

| Electron Density Distribution | Shows the distribution of charge across the molecule, identifying electron-rich and electron-poor regions. |

| Dipole Moment | Provides information about the molecule's polarity. |

| No specific data is available for this compound. |

DFT is also a powerful tool for elucidating reaction mechanisms. detchem.comwikipedia.orgsumitomo-chem.co.jp By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the most likely reaction pathways. For instance, studies on related indazole derivatives have used DFT to understand addition mechanisms and intramolecular cyclizations. sumitomo-chem.co.jp

For this compound, theoretical investigations could explore:

Site of Metabolism: Predicting which parts of the molecule are most susceptible to metabolic transformation, such as dealkylation or reduction of the nitro group. Studies on 7-nitroindazole (B13768) derivatives have shown that the nitro group is a key site for biological activity. nih.govnih.gov

Reactivity towards Nucleophiles and Electrophiles: Identifying the most reactive sites for chemical reactions.

Thermal and Photochemical Stability: Assessing the compound's stability under different conditions.

Specific reaction pathway analyses for this compound have not been reported in the scientific literature.

DFT calculations can predict various spectroscopic properties, which can be invaluable for identifying and characterizing a compound. These predictions can be compared with experimental data to confirm the structure of a synthesized molecule.

| Spectroscopic Parameter | Technique | Significance |

| Vibrational Frequencies | Infrared (IR) and Raman Spectroscopy | Helps in identifying functional groups and the overall structure. |

| NMR Chemical Shifts | Nuclear Magnetic Resonance (NMR) Spectroscopy | Predicts the 1H and 13C NMR spectra, aiding in structural elucidation. |

| Electronic Transitions | UV-Visible Spectroscopy | Provides information about the electronic energy levels and the color of the compound. |

| No predicted spectroscopic parameters for this compound are currently available. |

Molecular Modeling and Simulation Approaches

Beyond quantum chemical calculations, molecular modeling encompasses a range of techniques to study the structure-activity relationships of compounds.

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govwikipedia.org

QSAR models can be developed using 2D or 3D descriptors of the molecules.

2D-QSAR: Utilizes descriptors derived from the 2D representation of the molecule, such as topological indices and physicochemical properties. vietnamjournal.ru

3D-QSAR: Employs descriptors that depend on the 3D conformation of the molecule, such as molecular interaction fields.

The development of a robust QSAR model for a class of compounds that includes this compound would involve:

Data Set Collection: Gathering a set of structurally related molecules with experimentally determined biological activity.

Descriptor Calculation: Calculating a wide range of molecular descriptors.

Model Building: Using statistical methods to build a model that correlates the descriptors with the activity.

Validation: Rigorously validating the model's predictive power using internal and external validation techniques. mdpi.com

Given the presence of the nitro group, QSAR studies on nitroaromatic compounds are particularly relevant. Such studies often focus on predicting toxicity or other biological activities.

There are no published 2D or 3D QSAR models that specifically include this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

Identification of Molecular Descriptors Correlating with Biological Activity

There are currently no published studies that identify or analyze the molecular descriptors of this compound. Research is required to calculate properties such as molecular weight, logP, polar surface area, and other quantum-chemical descriptors, and to subsequently correlate these with any observed biological activities.

Molecular Docking and Ligand-Protein Interaction Profiling (for in vitro targets)

Information regarding the molecular docking of this compound is unavailable. To date, no research has been published detailing its binding affinity, interaction profile, or preferred orientation within the active site of any specific protein target. Such studies would be crucial in elucidating its potential mechanism of action and identifying its biological targets.

Molecular Dynamics Simulations for Conformational Landscapes and Ligand Stability

There is no available data from molecular dynamics simulations for this compound. These simulations are essential for understanding the compound's conformational flexibility and the stability of its interactions with a protein target over time. Future research in this area would provide valuable insights into its behavior in a dynamic biological environment.

Structure Activity Relationship Sar Studies of 6 Chloro 1 Methyl 7 Nitro 1h Indazole Derivatives at the Molecular Level

Impact of Substituent Variation on Chemical Reactivity and Biological Interactions

The substitution at the N1 position of the indazole ring is a critical determinant of the molecule's properties. The mesomeric nature of the indazole anion means that alkylation can lead to a mixture of N1 and N2 isomers, with the ratio often depending on the electronic nature of the substituents already on the ring. nih.gov Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. nih.gov

N1-alkyl indazoles are a common and important motif in medicinal chemistry, often used as bioisosteres for indoles. nih.gov The development of selective and scalable methods for N1-alkylation is a significant area of research, underscoring its importance for creating biologically active molecules. rsc.org Studies have shown that a variety of alkyl groups, including cyclic and linear secondary aldehydes, can be successfully added at the N1 position with high selectivity. nih.gov

However, the reactivity at N1 can be hindered by substituents at adjacent positions. For instance, while various carboxylate-substituted indazoles can be selectively functionalized at the N1 position, a 7-carboxylate indazole was found to be unreactive, a result attributed to steric hindrance from the C7 substituent. nih.gov This highlights the steric constraints that govern reactivity at the N1 position.

Table 1: Impact of N1-Substitution on Indazole Derivatives

| Substitution Type | Observation | Potential Implication | Reference(s) |

|---|---|---|---|

| N1-Alkylation | Generally favors the thermodynamically more stable N1 isomer over the N2 isomer. | Predictable synthesis of desired isomers. | nih.gov |

| N1-Isobutyraldehyde | Highly robust to changes in indazole electronics, proceeding well with both electron-withdrawing and electron-donating groups. | Broad applicability in synthesizing diverse N1-alkyl indazoles. | nih.gov |

| N1-Alkylation (with C7-substituent) | A C7-carboxylate group can render the N1 position unreactive to alkylation. | Steric hindrance from the C7 position can prevent N1 functionalization. | nih.gov |

| N1-Allyl Group | In 1-Allyl-6-nitro-1H-indazole, the allyl group is oriented nearly perpendicular to the indazole plane. | This specific conformation can influence receptor binding and biological activity. | researchgate.net |

Halogenation and nitration are common strategies to modify the electronic landscape of the indazole core, thereby influencing its reactivity and biological interactions. The C6-chloro and C7-nitro groups in the parent compound are powerful electron-withdrawing groups that significantly impact the molecule's properties.

The presence of a nitro group makes the aromatic ring electron-deficient, rendering it susceptible to nucleophilic aromatic substitution. juniperpublishers.com The position of this nitro group is critical. For instance, studies on nitro-1H-indazoles revealed that 4-, 5-, and 6-nitro isomers readily react with formaldehyde (B43269), but 7-nitro-1H-indazole does not, indicating a distinct reactivity pattern for the C7-nitro derivative. nih.gov Furthermore, only 7-nitro-1H-indazole derivatives have been identified as potent inhibitors of nitric oxide synthase (nNOS) isoforms, highlighting the positional importance of the nitro group for specific biological targets. nih.gov

Similarly, a chloro group at the C6 position, as seen in 3-chloro-6-nitro-1H-indazole derivatives, is integral to their biological activity. These compounds have been identified as promising antileishmanial candidates. nih.govnih.gov The combination of a chloro group at C6 and a nitro group elsewhere on the indazole ring is a recurring motif in compounds designed for various biological applications. semanticscholar.org

Table 2: Influence of Chloro and Nitro Substituents on Indazole Derivatives

| Substituent & Position | Observation | Biological Relevance | Reference(s) |

|---|---|---|---|

| C7-Nitro | Does not react with formaldehyde under conditions where other isomers do. | Potent inhibition of nitric oxide synthase (nNOS) isoforms. | nih.gov |

| C6-Nitro | Derivatives of 3-chloro-6-nitro-1H-indazole show potent antileishmanial activity. | Key feature for antiprotozoal drug design. | nih.govnih.gov |

| C7-Chloro | Substitution at the C7 position with a chlorine atom in certain indazole series led to higher cardiovascular activity. | Enhancement of activity for specific cardiovascular targets. | nih.gov |

| C6-Chloro | 5-arylamino-6-chloro-1H-indazole-4,7-diones are inhibitors of protein kinase B/Akt. | Important for anticancer activity. | documentsdelivered.com |

The C3 and C7 positions of the indazole ring are key sites for modification to tune biological activity. Research has shown that the C3 position of unsubstituted indazoles is often more chemically reactive than the C7 position. nih.gov This inherent reactivity difference must be considered during synthetic planning.

To achieve selective functionalization at C7, strategies have been developed to bypass the more reactive C3 position. For example, regioselective C7-bromination followed by palladium-catalyzed Suzuki-Miyaura cross-coupling has been successfully used to introduce aryl groups at the C7 position of 4-substituted 1H-indazoles. nih.gov

SAR studies have demonstrated the importance of C7 substituents. In one series of indazole derivatives, substituting a chlorine or methyl group at the C7 atom resulted in compounds with enhanced cardiovascular activity compared to other analogs. nih.gov This suggests that for certain biological targets, the steric and electronic properties of the C7 substituent are critical for optimal interaction. Modifications at the C3 position are also pivotal. The introduction of various groups at C3 is a common strategy in the development of indazole-based inhibitors for various enzymes. nih.govresearchgate.net

Elucidation of Pharmacophoric Requirements for Specific Biological Targets (in vitro)

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For indazole derivatives, the 1H-indazole core itself often serves as a key pharmacophoric element, capable of forming crucial interactions with target proteins. mdpi.com

For instance, in the context of indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, the 1H-indazole motif establishes effective interactions with the ferrous ion in the enzyme's heme group and with adjacent hydrophobic pockets. mdpi.com This interaction is fundamental to its inhibitory activity.

In the pursuit of antileishmanial agents, derivatives of 3-chloro-6-nitro-1H-indazole have been identified as potent inhibitors of Leishmania growth. nih.govnih.gov Molecular docking studies revealed that these compounds bind stably within the active site of the Leishmania trypanothione (B104310) reductase (TryR) enzyme. The binding is stabilized by a network of hydrophobic and hydrophilic interactions, indicating that the substituted indazole scaffold is an excellent template for TryR inhibition. nih.gov

Furthermore, certain indazole derivatives have shown specific antiproliferative activity against human prostate cancer (PC-3) cells, suggesting a pharmacophore that is particularly suited for targets within this cell line. sioc-journal.cn One indazole derivative, designated 2f, exhibited potent growth inhibitory activity against several cancer cell lines by inducing apoptosis, which was associated with the upregulation of Bax and the downregulation of Bcl-2. nih.gov These findings underscore how specific substitution patterns on the indazole ring fulfill the pharmacophoric requirements for diverse biological targets, from protozoan enzymes to human kinases involved in cancer. researchgate.netdocumentsdelivered.com

Table 3: Pharmacophoric Features of Indazole Derivatives for Specific Targets

| Biological Target | Key Pharmacophoric Features | Example Derivative Class | Reference(s) |

|---|---|---|---|

| Leishmania Trypanothione Reductase (TryR) | 3-chloro-6-nitro-1H-indazole scaffold, forming stable hydrophobic and hydrophilic interactions in the enzyme active site. | 1,2,3-triazolyl methyl-6-nitro-1H-indazoles | nih.govnih.gov |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | 1H-indazole motif for interaction with heme ferrous ion and hydrophobic pockets. Substituents at C4 and C6 are crucial. | 1H-Indazole derivatives with disubstituent groups at C4 and C6. | mdpi.comnih.gov |

| Protein Kinase B/Akt | 6-chloro-1H-indazole-4,7-dione core with an arylamino group at C5. | 5-arylamino-6-chloro-1H-indazole-4,7-diones | documentsdelivered.com |

| Prostate Cancer (PC-3) Cell Proliferation | 1-isopropyl-1H-indazole-5-carboxyamide or 6-formamide scaffold with a substituted triazolyl methyl group. | N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1-isopropyl-1H-indazole amides | sioc-journal.cn |

Comparative SAR Analysis Across Indazole Derivative Families

Comparing SAR across different families of indazole derivatives provides valuable insights into how the core scaffold can be adapted to target a wide range of biological systems. While the indazole nucleus is a common starting point, the specific substitution patterns required for activity vary significantly depending on the target class.

For example, in the development of inhibitors for fibroblast growth factor receptors (FGFRs), 1H-indazole-based derivatives were identified with IC₅₀ values in the micromolar range. mdpi.com In contrast, for the inhibition of estrogen receptor-α (ER-α), SAR studies on a triphenylalkene scaffold incorporating a 3-fluoroindazole motif led to a compound with an IC₅₀ value in the nanomolar range, demonstrating a significant increase in potency derived from a different structural context. mdpi.com

Similarly, SAR studies focusing on indazole-3-carboxamide derivatives as inhibitors of EZH2/1 (enhancer of zeste homologue 2/1) revealed the importance of methyl groups at specific positions on an associated pyridone ring for potent inhibition. mdpi.com This contrasts with the requirements for IDO1 inhibitors, where substitutions at the C4 and C6 positions of the indazole ring itself were found to be crucial. mdpi.com

This comparative analysis highlights the versatility of the indazole scaffold. The core structure provides a foundation for target interaction, but the ultimate potency and selectivity are dictated by the specific combination and arrangement of substituents, which must be tailored to the unique topology and chemical environment of each biological target. nih.govnih.gov

In Vitro Biological Target Engagement and Mechanistic Research on 6 Chloro 1 Methyl 7 Nitro 1h Indazole Derivatives

Enzyme Inhibition and Modulation Studies

The interaction of indazole derivatives with various enzyme systems is a primary focus of preclinical research. These studies aim to identify specific molecular targets and quantify the potency and selectivity of inhibition or modulation.

Kinase Enzyme Targets (e.g., Tyrosine Threonine Kinase (TTK), VEGFR-2, FLT3, ERK1/2)

While specific inhibitory data for 6-Chloro-1-methyl-7-nitro-1H-indazole derivatives against many kinases is not extensively documented, the broader indazole scaffold is well-established as a core structure for potent kinase inhibitors.

FMS-like Tyrosine Kinase 3 (FLT3): The indazole moiety is recognized as a crucial "hinge-binder" that interacts with the ATP-binding pocket of kinases like FLT3. tandfonline.com Research into 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives has identified potent inhibitors of FLT3 and its mutants, which are significant targets in acute myeloid leukemia (AML). nih.govhanyang.ac.kr One study reported a series of benzamide (B126) and phenyl urea (B33335) derivatives based on this scaffold, with the most potent compound, 8r , demonstrating strong, nanomolar-level inhibition against wild-type FLT3 and its drug-resistant mutants. tandfonline.comnih.gov This compound showed high selectivity when profiled against a panel of 42 other protein kinases. nih.gov The indazole group in these derivatives plays a key role in binding to the Cys694 residue in the FLT3 kinase domain. tandfonline.com

Table 1: In Vitro Inhibitory Activity of Compound 8r Against FLT3 and its Mutants

| Kinase Target | IC₅₀ (nM) nih.gov |

|---|---|

| FLT3 | 41.6 |

| FLT3-ITD (W51) | 22.8 |

| FLT3-TKD (D835Y) | 5.64 |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a validated strategy for anti-angiogenic cancer therapy. nih.govnih.gov The indazole scaffold has been successfully used to design potent VEGFR-2 inhibitors. nih.gov A recently developed series of indazole derivatives yielded a compound (Compound 30 ) with an IC₅₀ value of 1.24 nM against VEGFR-2. nih.gov This compound effectively inhibited angiogenesis in human umbilical vein endothelial cell (HUVEC) models. nih.gov Other research has also focused on developing dual inhibitors, such as 5-ethylsulfonyl-indazole-3-carbohydrazides, which target both EGFR and VEGFR-2. researchgate.net

Tyrosine Threonine Kinase (TTK): The indazole moiety has also been incorporated into inhibitors targeting TTK, a key regulator of the spindle assembly checkpoint, making it a target for cancer therapy. researchgate.net

Epigenetic Modifiers (e.g., Enhancer of Zeste Homologue (EZH1/2))

Based on the available research, there is no specific information detailing the in vitro modulation of epigenetic modifiers such as the Enhancer of Zeste Homologue 1 or 2 (EZH1/2) by this compound derivatives.

Metabolic Enzymes (e.g., Carbonic Anhydrase (hCA), Indoleamine 2,3-dioxygenase 1 (IDO1), Glucokinase)

Carbonic Anhydrase (hCA): While a wide range of sulfonamide and heterocyclic compounds, including those with nitroimidazole moieties, have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms like hCA I, II, and IX, specific data on the inhibitory activity of 7-nitro-indazole derivatives against these enzymes is not prominent in the reviewed literature. nih.govktu.edu.trnih.govfrontiersin.org

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key enzyme in tryptophan metabolism and a significant target in cancer immunotherapy. nih.govnih.gov Although various natural and synthetic compounds with diverse heterocyclic scaffolds are known to inhibit IDO1, research specifically detailing the inhibitory effects of this compound derivatives on IDO1 has not been specified in the available literature. nih.govnih.govplos.org

Glucokinase: There is no available information from the reviewed sources regarding the interaction of this compound derivatives with glucokinase.

Nitric Oxide Synthase (NOS) Isoform Selectivity (e.g., neuronal NOS)

The parent compound, 7-nitroindazole (B13768) (7-NI), is extensively characterized as a potent inhibitor of nitric oxide synthase (NOS), showing notable selectivity for the neuronal isoform (nNOS) in vivo. nih.govnih.govnih.gov In vitro studies on 7-NI and its substituted derivatives have provided detailed insights into their inhibitory profiles against different NOS isoforms.

Research on a range of substituted indazole derivatives demonstrated that modifications to the indazole ring significantly impact potency and selectivity. nih.gov For instance, 3-bromo-7-nitro indazole was found to be approximately 4 times more potent against rat cerebellar NOS (a source rich in nNOS) and 20 times more potent against rat lung NOS (inducible NOS) compared to the parent 7-NI. nih.gov In contrast, it was equipotent with 7-NI against bovine endothelial NOS (eNOS). nih.gov 2,7-dinitro indazole showed inhibitory potency similar to 7-NI across all three tissue sources. nih.gov This highlights that substitutions on the 7-nitroindazole core can modulate isoform selectivity. The N-methylation to form a compound like this compound would represent another such modification influencing target engagement.

Table 2: In Vitro Inhibitory Potency (IC₅₀) of 7-Nitroindazole Derivatives Against Various NOS Isoforms

| Compound | Bovine Endothelial NOS (eNOS) IC₅₀ (µM) nih.gov | Rat Cerebellar NOS (nNOS) IC₅₀ (µM) nih.gov | Rat Lung NOS (iNOS) IC₅₀ (µM) nih.gov |

|---|---|---|---|

| 7-Nitro indazole (7-NI) | 0.86 ± 0.05 | 0.71 ± 0.01 | 5.8 ± 0.4 |

| 3-Bromo 7-nitro indazole | 0.78 ± 0.2 | 0.17 ± 0.01 | 0.29 ± 0.01 |

| 2,7-Dinitro indazole | Potency similar to 7-NI | Potency similar to 7-NI | Potency similar to 7-NI |

Ligand Binding and Receptor Interaction Profiling (e.g., 5-HT3 Receptor)

The indazole nucleus is a key structural feature in several known 5-HT3 receptor antagonists, such as granisetron, which is used to treat chemotherapy-induced nausea. researchgate.net This suggests the scaffold is well-suited for interaction with the 5-HT3 receptor. Studies on other indazole derivatives, such as LY 278584 (1-methyl-N-(8-methyl-8-azabicyclo[3.2.1.]oct-3-yl)-1H-indazole-3-carboxamide), have also been conducted in the context of serotonin (B10506) receptor antagonism. nih.gov Furthermore, novel 1,7-annelated indole (B1671886) derivatives, which are structurally related, have been shown to have high-affinity binding to 5-HT3 receptors, with Kᵢ values in the nanomolar range. nih.gov While these findings underscore the potential of the indazole core for 5-HT3 receptor binding, specific ligand binding data for this compound derivatives is not detailed in the reviewed literature.

Cellular Pathway Investigation in Controlled In Vitro Models

The enzymatic and receptor-level interactions of indazole derivatives translate to the modulation of key cellular pathways in in vitro models.

Nitric Oxide Signaling: As potent inhibitors of NOS, particularly nNOS, 7-nitroindazole derivatives directly impact pathways regulated by nitric oxide (NO). nih.gov NO is a critical signaling molecule in the central nervous system, and its inhibition has been shown to decrease neuroexcitability and attenuate seizures in mouse models. eur.nlumcutrecht.nl In vitro inhibition of NOS by these compounds would be expected to reduce NO production, thereby affecting downstream signaling cascades such as those involving soluble guanylate cyclase.

Angiogenesis Pathways: For indazole derivatives that target VEGFR-2, in vitro studies using HUVECs have demonstrated significant inhibition of angiogenesis. nih.gov This is achieved by blocking the signaling cascade initiated by VEGF binding to its receptor, which is crucial for endothelial cell proliferation, migration, and tube formation—all key steps in the formation of new blood vessels. mdpi.com

Cell Proliferation and Survival Pathways: Derivatives targeting FLT3 kinase, such as those based on the 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole scaffold, have a direct impact on cell proliferation and survival pathways in AML cells. nih.gov Since FLT3 mutations lead to constitutive activation of the kinase and downstream pathways like PI3K/Akt and MAPK/ERK, its inhibition by these compounds can lead to cell cycle arrest and apoptosis in FLT3-mutated cancer cells.

Oxidative Stress Pathways: The parent compound 7-nitroindazole has been shown to possess antioxidant and neuroprotective properties in cellular models, potentially through mechanisms involving both its nNOS inhibitory action and direct free radical scavenging properties. nih.gov Studies have shown it can reverse depletion of reduced glutathione (B108866) (GSH) and restore the activity of antioxidant enzymes in synaptosomes, suggesting an ability to modulate cellular responses to oxidative stress. nih.gov

Modulation of Cellular Signaling Cascades

Derivatives of indazole are widely recognized for their ability to function as kinase inhibitors, thereby modulating cellular signaling cascades that are often dysregulated in diseases like cancer. nih.gov These compounds can interfere with the activity of key enzymes that control cell proliferation, differentiation, and survival.

Research has shown that various substituted indazoles can target and inhibit multiple protein kinases:

Epidermal Growth Factor Receptor (EGFR): Certain 1H-indazole derivatives have been found to exhibit potent inhibitory activity against EGFR kinases, including mutant forms like EGFR T790M that are associated with resistance in non-small cell lung cancer. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): Fragment-led drug design has led to the discovery of 1H-indazole-based derivatives that inhibit FGFR1-3 kinases. nih.gov Docking studies predict that the indazole ring plays a crucial role in binding to the ATP-binding pocket of these receptors, with the N-H of the indazole forming key hydrogen bonds. nih.gov

Anaplastic Lymphoma Kinase (ALK): Novel 3-aminoindazole derivatives have demonstrated high inhibitory activity against ALK, a significant target in certain types of cancer. nih.gov

Nitric Oxide Synthase (NOS): Some nitro-1H-indazoles are known to be potent inhibitors of nitric oxide synthase isoforms. nih.gov For instance, 7-nitroindazole has been identified as an inhibitor of neuronal nitric oxide synthase (nNOS). nih.gov

The mechanism of action often involves the indazole derivative binding to the ATP-binding site of the target kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling pathway. nih.gov

Induction of Specific Cellular Responses (e.g., antiproliferative, antimicrobial effects)

The modulation of signaling pathways by indazole derivatives leads to specific and measurable cellular responses, most notably antiproliferative and antimicrobial effects.

Antiproliferative Activity: The ability of indazole derivatives to inhibit kinases that drive cell growth makes them effective antiproliferative agents. Studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines. For example, a derivative, compound 109, showed strong antiproliferative effects against several non-small cell lung cancer (NSCLC) cell lines. nih.gov Similarly, the position of a nitro group on a related ring system has been shown to be crucial for activity, with certain isomers exhibiting single-digit micromolar IC₅₀ values against human cancer cells while having a minimal effect on non-tumour cells. mdpi.com This suggests that the specific substitution pattern on the indazole ring is critical for potent and selective antiproliferative action.

Table 1: Antiproliferative Activity of Selected Indazole and Related Derivatives

| Compound | Target Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Indazole Derivative 109 | EGFR T790M | 5.3 nM | nih.gov |

| Indazole Derivative 109 | EGFR kinase | 8.3 nM | nih.gov |

| Entrectinib (Indazole Derivative 127) | Anaplastic Lymphoma Kinase (ALK) | 12 nM | nih.gov |

| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | THP-1 (Leukemia) | 1.05 μM | mdpi.com |

| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | MCF-7 (Breast Cancer) | 1.65 μM | mdpi.com |

Antimicrobial Effects: The indazole framework is also a key component of compounds with antimicrobial properties. Research into 3-chloro-6-nitro-1H-indazole derivatives has demonstrated their potential as antileishmanial agents. nih.gov Leishmaniasis is a parasitic disease, and the enzyme trypanothione (B104310) reductase (TryR) in the parasite is a key target for drug development. Molecular modeling studies have predicted that these indazole derivatives can bind effectively to the active site of Leishmania infantum TryR. nih.gov The in vitro activity of these compounds was found to be species-dependent, with several derivatives showing strong to moderate activity against L. infantum. nih.gov

**Table 2: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives against *L. infantum***

| Compound Derivative | Activity against L. infantum (IC₅₀ in µM) | Reference |

|---|---|---|

| Derivative 4 | 10.32 ± 0.02 | nih.gov |

| Derivative 5 | 11.01 ± 0.03 | nih.gov |

| Derivative 7 | 15.21 ± 0.01 | nih.gov |

| Derivative 10 | 14.87 ± 0.04 | nih.gov |

| Derivative 11 | 10.03 ± 0.02 | nih.gov |

| Derivative 12 | 12.54 ± 0.01 | nih.gov |

| Derivative 13 | 8.21 ± 0.01 | nih.gov |

Oxidative Stress Response and Antioxidant Activity Mechanisms

The biological activity of nitroaromatic and heterocyclic compounds is often linked to their ability to participate in redox cycling, which can induce oxidative stress. A model compound, 1-methyl-2-nitroimidazole, which shares structural motifs with this compound, has been shown to cause aerobic cytotoxicity by creating reactive oxygen species. nih.gov This process involves the futile redox cycling of the parent compound, leading to an increase in reactive oxygen intermediates and a corresponding decrease in the antioxidant glutathione. nih.gov This suggests that the nitro-substituted indazole core could potentially act through similar mechanisms, inducing an oxidative stress response in target cells.

Conversely, some heterocyclic structures are investigated for their antioxidant potential. The antioxidant activity of new compounds is often assessed using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. researchgate.net For instance, certain chloro-substituted hydrazones have demonstrated significant antioxidant activity in such assays. researchgate.net Therefore, while the nitro group may promote oxidative stress, the indazole scaffold itself or in combination with other substituents could also confer antioxidant properties, and this dual potential warrants investigation for any given derivative.

Exploration of Multi-Targeted Biological Action Mechanisms

The complexity of many diseases, particularly cancer, has driven interest in developing drugs that can act on multiple targets simultaneously. The indazole scaffold is well-suited for the design of such multi-target inhibitors. nih.gov By modifying the substituents on the indazole ring, it is possible to design molecules that inhibit several key signaling proteins involved in disease progression.

For example, researchers have designed and synthesized indazole derivatives that show potent, multi-target inhibition of receptor tyrosine kinases (RTKs) involved in angiogenesis (the formation of new blood vessels). nih.gov One such compound was found to be a highly potent inhibitor of VEGFR-2, Tie-2, and EphB4, all of which are crucial for tumor angiogenesis. nih.gov This polypharmacological approach can lead to improved efficacy and a reduced likelihood of developing drug resistance. The ability to engage multiple targets is a significant advantage of certain indazole derivatives, highlighting their versatility and potential as therapeutic agents. nih.govnih.gov

Future Research Directions and Translational Perspectives for 6 Chloro 1 Methyl 7 Nitro 1h Indazole

Development of Advanced Chemical Probes and Tools

The development of sophisticated chemical probes is fundamental to elucidating complex biological pathways. The indazole structure is a valuable starting point for creating such tools. chemimpex.com For 6-Chloro-1-methyl-7-nitro-1H-indazole, future research could focus on its derivatization to create probes for studying specific cellular processes. The nitro group, for instance, is a handle that can be chemically modified to introduce fluorophores or affinity tags.

Table 1: Potential Chemical Probe Development

| Probe Type | Potential Modification on this compound | Target Application |

| Fluorescent Probes | Reduction of the nitro group to an amine, followed by conjugation with a fluorescent dye (e.g., fluorescein, rhodamine). | Visualizing the subcellular localization of the compound or its biological targets. |

| Biotinylated Probes | Modification of the scaffold to incorporate a biotin (B1667282) tag, enabling subsequent detection with streptavidin-conjugated reporters. | Affinity-based pulldown assays to identify protein binding partners. |

| Photoaffinity Probes | Introduction of a photoreactive group (e.g., an azide (B81097) or diazirine) onto the indazole scaffold. | Covalently labeling and identifying direct biological targets upon UV irradiation. |

These probes would be instrumental in biochemical assays, helping researchers to map enzyme activities and understand metabolic pathways where this class of compounds may be active. chemimpex.com

Potential for Integration into Novel Chemical Systems (e.g., Materials Science, Agrochemical Research)

The unique electronic properties conferred by the chloro and nitro substituents make this compound an intriguing candidate for applications beyond medicine.

Agrochemical Research: Indazole derivatives are actively explored for their potential as herbicides and fungicides. nih.govchemimpex.com The structural motifs present in this compound are common in bioactive agrochemical compounds. Future studies could assess its efficacy as a crop protection agent. Research would involve screening for herbicidal activity against common weed species or for fungicidal properties against plant pathogens, potentially leading to the development of new, effective agrochemical formulations with minimal environmental impact. chemimpex.com

Innovative Approaches in Scaffold Modification and Optimization

The therapeutic potential of indazole derivatives is heavily dependent on the specific substitutions on the core scaffold. researchgate.net Innovative modification of the this compound structure is a critical avenue for future research to enhance its bioactivity and selectivity.

The regioselective synthesis of N-alkylated indazoles can be challenging, often resulting in a mixture of N1 and N2 isomers. researchgate.net The fact that this compound is already defined as the N1-methyl isomer provides a stable starting point for further modifications. Key innovative approaches would involve:

Cross-Coupling Reactions: The chlorine atom at position 6 serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This would allow the introduction of a wide array of functional groups (aryl, alkyl, amino) to explore structure-activity relationships systematically.

Reduction and Functionalization of the Nitro Group: The nitro group at position 7 is a key site for chemical manipulation. It can be reduced to an amine, which can then be acylated, alkylated, or converted into other functional groups, dramatically expanding the chemical space around the core scaffold.

Modifications at Other Positions: While positions 1, 6, and 7 are substituted, positions 3, 4, and 5 remain available for functionalization, offering further opportunities to fine-tune the molecule's properties.

Table 2: Scaffold Modification Strategies and Potential Outcomes

| Modification Site | Chemical Strategy | Potential Outcome |

| Position 6 (Chloro) | Suzuki or Stille coupling | Introduction of aryl or heteroaryl groups to modulate target binding or pharmacokinetic properties. |

| Position 7 (Nitro) | Catalytic hydrogenation to an amine | Creation of a new point for diversification (e.g., amide bond formation) to improve solubility or target engagement. |

| Position 3 | Directed metalation followed by electrophilic quench | Introduction of small substituents to probe steric and electronic requirements for biological activity. |

These modifications are essential for optimizing the compound as a potential therapeutic agent or for other chemical applications. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Modern chemical research increasingly leverages artificial intelligence (AI) and machine learning (ML) to accelerate the discovery and optimization process. nih.gov For a compound like this compound, where experimental data may be sparse, AI and ML offer powerful predictive tools.

Predictive Modeling: ML models can be trained on large datasets of existing indazole derivatives to predict the biological activities or physicochemical properties of novel compounds. researchgate.net By inputting the structure of this compound, these models could generate predictions for its likely targets, potency, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. This in silico screening can prioritize which experimental assays are most likely to yield significant results.

Generative Models: Deep generative models can design new molecules from scratch. nih.gov Using this compound as a seed structure or fragment, these algorithms could propose novel derivatives with optimized properties. For instance, a model could be tasked with generating analogues that are predicted to have higher binding affinity for a specific protein target while maintaining drug-like properties.

Synthesis Planning: AI tools are also being developed to predict optimal synthetic routes. nih.gov This is particularly valuable for complex heterocyclic systems like indazoles. An AI-driven retrosynthesis tool could propose efficient, cost-effective, and high-yield pathways to synthesize this compound and its modified analogues, overcoming potential challenges in regioselectivity and functional group compatibility. researchgate.net The use of machine learning can help analyze data and build models to predict chemical stability and bio-efficacy, accelerating the development cycle. youtube.com

Table 3: Applications of AI/ML in Research on this compound

| AI/ML Application | Purpose | Expected Benefit |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. | Rapidly screen for potential therapeutic indications without initial extensive lab work. |

| Generative Adversarial Networks (GANs) | Design novel indazole derivatives with desired properties. | Expand the chemical space around the core scaffold with high-potential candidates. |

| Retrosynthesis Prediction | Propose and evaluate synthetic pathways. | Reduce the time and resources required for chemical synthesis and optimization. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Identify potential liabilities early in the design process, reducing late-stage failures. |

The integration of these computational approaches promises to significantly de-risk and accelerate the translational potential of this compound from a laboratory chemical to a valuable tool or product.

Q & A

Q. How can researchers optimize reaction conditions to minimize dehalogenation during synthesis?

Q. What in vitro models are appropriate for evaluating the pharmacokinetics of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.